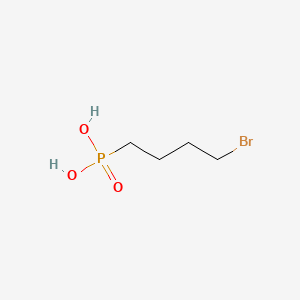

4-Bromobutylphosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromobutylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrO3P/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFARGAYPHUQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-14-3 | |

| Record name | (4-Bromobutyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Bromobutylphosphonic Acid

This guide provides a comprehensive overview of the synthesis of this compound, a valuable bifunctional molecule utilized in various chemical and biomedical applications. The protocols detailed herein are based on established synthetic methodologies, offering a reproducible approach for laboratory-scale preparation.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a phosphonate (B1237965) ester, diethyl (4-bromobutyl)phosphonate, via a Michaelis-Arbuzov reaction. The subsequent step is the hydrolysis of this ester to yield the final phosphonic acid product.

Experimental Protocols

Step 1: Synthesis of Diethyl (4-bromobutyl)phosphonate

This step employs the Michaelis-Arbuzov reaction, where triethyl phosphite (B83602) reacts with an excess of 1,4-dibromobutane (B41627). The use of equimolar reactants is a recent sustainable modification of this classic reaction.[1]

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dibromobutane and triethyl phosphite in an equimolar ratio.

-

The reaction mixture is heated to 140-150°C in a solvent-free environment.[1][2]

-

The reaction is monitored for completion, typically over 4 hours.[2]

-

Upon completion, the excess triethyl phosphite and the ethyl bromide byproduct are removed by distillation under reduced pressure.

-

The crude product is then purified by fast column chromatography to yield diethyl (4-bromobutyl)phosphonate as a colorless to light yellow clear liquid.[3]

To minimize the formation of di-phosphonation byproducts, a slower addition of triethyl phosphite (e.g., over 2 hours) can be employed, which may result in a lower isolated yield but higher purity.[2]

Step 2: Hydrolysis of Diethyl (4-bromobutyl)phosphonate to this compound

The conversion of the diethyl phosphonate intermediate to the final phosphonic acid can be achieved through several methods, with acidic hydrolysis being the most common. An alternative method using silyl (B83357) halides is also presented.

Method 2a: Acidic Hydrolysis

-

The diethyl (4-bromobutyl)phosphonate is dissolved in a concentrated aqueous solution of hydrochloric acid (e.g., 35-37%).[4]

-

The mixture is heated to reflux for a period of 1 to 12 hours.[4]

-

After the reaction is complete, the excess HCl and water are removed by distillation.

-

Any remaining traces of water can be removed by azeotropic distillation with toluene.[4]

-

The resulting this compound is typically a white to almost white crystalline powder and may not require further purification.[5]

Method 2b: McKenna-type Hydrolysis (using Silyl Halides)

This method is suitable for substrates that may be sensitive to harsh acidic conditions.[4]

-

Dissolve the diethyl (4-bromobutyl)phosphonate in a dry solvent such as chloroform (B151607) or acetonitrile (B52724) under an inert atmosphere.[1]

-

Add a large excess of sodium iodide (NaI) and bromotrimethylsilane (B50905) (TMSBr).[1]

-

The reaction mixture is stirred at a slightly elevated temperature (e.g., 40°C) for several hours until the starting ester is consumed, which can be monitored by Thin Layer Chromatography (TLC).[1]

-

The intermediate trimethylsilyl (B98337) phosphonate ester is then converted to the phosphonic acid by methanolysis at room temperature.[1]

-

The final product is isolated after appropriate workup and purification.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound and its intermediate.

Table 1: Reaction Conditions and Yields for Diethyl (4-bromobutyl)phosphonate Synthesis

| Reactants (Molar Ratio) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 1,4-Dibromobutane : Triethyl phosphite (1:1) | 150 | 4 | 70 | [2] |

| 1,4-Dibromobutane : Triethyl phosphite (1:1, slow addition) | Not specified | >2 | 40 | [2] |

| 1,4-Dibromobutane : Triethyl phosphite (1:1) | 140 | Not specified | Good | [1] |

Table 2: Properties of Diethyl (4-bromobutyl)phosphonate

| Property | Value | Reference |

| Molecular Formula | C8H18BrO3P | [2][6] |

| Molecular Weight | 273.10 g/mol | [2][6] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 88°C @ 0.1 mmHg | [3] |

| Purity | >90.0% (GC) |

Table 3: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H10BrO3P | [5] |

| Molecular Weight | 217.00 g/mol | [5] |

| Appearance | White to almost white powder to crystal | [5] |

| Purity | >98.0% | [5] |

| Melting Point | 127.0 to 131.0 °C |

Mandatory Visualization

The following diagram illustrates the two-step synthesis workflow from starting materials to the final product.

Caption: Synthesis workflow for this compound.

Safety and Handling

-

Diethyl (4-bromobutyl)phosphonate: Causes skin and serious eye irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

This compound: Causes severe skin burns and eye damage. May be corrosive to metals. Use in a well-ventilated area and wear appropriate PPE. Store in a corrosive-resistant container.

-

Triethyl phosphite: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.

-

1,4-Dibromobutane: Harmful if swallowed. Causes skin and serious eye irritation.

-

Concentrated Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Bromotrimethylsilane (TMSBr): Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all reactions in a well-ventilated fume hood.

References

- 1. iris.unive.it [iris.unive.it]

- 2. Diethyl 4-bromobutylphosphonate (63075-66-1) for sale [vulcanchem.com]

- 3. Diethyl 4-Bromobutylphosphonate|63075-66-1 [benchchem.com]

- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 5. (4-Bromobutyl)phosphonic Acid | CymitQuimica [cymitquimica.com]

- 6. Diethyl (4-bromobutyl)phosphonate | C8H18BrO3P | CID 14411016 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight of 4-Bromobutylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 4-Bromobutylphosphonic acid, a compound of interest in various research and development applications. The information is presented to be a definitive resource for professionals requiring precise data for experimental design, chemical synthesis, and analytical analysis.

Molecular Composition and Weight

The molecular formula for this compound is C4H10BrO3P.[1][2][3] Its molecular weight is a fundamental chemical property derived from the sum of the atomic weights of its constituent atoms.

The experimentally determined and commonly cited molecular weight for this compound is approximately 217.00 g/mol .[1][3] A more precise mass is 216.998161 g/mol .[2] The following tables provide a comprehensive summary of the atomic and molecular weights.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 4 | 12.011[4] | 48.044 |

| Hydrogen | H | 10 | 1.008[5] | 10.080 |

| Bromine | Br | 1 | 79.904[6] | 79.904 |

| Oxygen | O | 3 | 15.999[7] | 47.997 |

| Phosphorus | P | 1 | 30.974[8] | 30.974 |

| Total | 216.999 |

| Property | Value |

| Molecular Formula | C4H10BrO3P |

| Molecular Weight | 217.00 g/mol [1][3] |

| Exact Mass | 215.955 u[2] |

Methodology for Molecular Weight Determination

The molecular weight of a chemical compound such as this compound is determined by calculating the sum of the atomic weights of all atoms present in its molecular formula.

Experimental Protocol:

-

Identify the Molecular Formula: The first step is to ascertain the precise molecular formula of the compound. For this compound, this has been established as C4H10BrO3P.

-

Determine Atomic Weights: The standard atomic weight of each constituent element is obtained from the Periodic Table as established by the International Union of Pure and Applied Chemistry (IUPAC).

-

Calculate Total Molecular Weight: The number of atoms of each element is multiplied by its respective atomic weight. These values are then summed to yield the total molecular weight of the compound.

-

(4 x 12.011) + (10 x 1.008) + (1 x 79.904) + (3 x 15.999) + (1 x 30.974) = 216.999 amu

-

This calculated value is consistent with the cited molecular weight of 217.00 g/mol .

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of a chemical compound.

References

- 1. (4-Bromobutyl)phosphonic Acid | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. labproinc.com [labproinc.com]

- 4. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Bromine - Wikipedia [en.wikipedia.org]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Phosphorus - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Chemical Properties of 4-Bromobutylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

4-Bromobutylphosphonic acid is a white to almost white crystalline powder.[1][2] Its bifunctional nature, possessing both a reactive bromine atom and a phosphonic acid group, makes it a versatile building block in organic synthesis. The phosphonic acid moiety imparts hydrophilicity and the potential for metal chelation, while the bromoalkyl chain allows for nucleophilic substitution reactions.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (4-Bromobutyl)phosphonic acid | N/A |

| CAS Number | 1190-14-3 | [2] |

| Molecular Formula | C₄H₁₀BrO₃P | [2] |

| Molecular Weight | 217.00 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 127 - 131 °C | N/A |

| Boiling Point | Predicted: 358.8 ± 44.0 °C | N/A |

| Purity | >98.0% (Titration) | [2] |

| Solubility | Soluble in aqueous media | [3][4] |

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate (B1237965) ester, followed by hydrolysis to the phosphonic acid.

Synthesis of Diethyl (4-bromobutyl)phosphonate

The precursor, diethyl (4-bromobutyl)phosphonate, is synthesized via the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and an excess of 1,4-dibromobutane (B41627).[1]

Experimental Protocol: Synthesis of Diethyl (4-bromobutyl)phosphonate [1]

-

Materials:

-

Triethyl phosphite

-

1,4-dibromobutane

-

-

Procedure:

-

1,4-dibromobutane is heated to 150°C under an inert atmosphere.

-

Triethyl phosphite is added dropwise to the heated 1,4-dibromobutane over a period of 2 hours, maintaining the reaction temperature at 150°C. Using an excess of 1,4-dibromobutane helps to minimize the formation of the di-substituted byproduct.

-

The reaction mixture is stirred at 150°C for an additional 4 hours.

-

The excess 1,4-dibromobutane is removed by distillation under reduced pressure.

-

The resulting crude diethyl (4-bromobutyl)phosphonate can be purified by vacuum distillation.

-

Hydrolysis to this compound

The diethyl ester is then hydrolyzed to the final phosphonic acid. Two common methods for this transformation are acidic hydrolysis and the McKenna reaction.

Experimental Protocol: Acidic Hydrolysis (General Method)

-

Materials:

-

Diethyl (4-bromobutyl)phosphonate

-

Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)

-

-

Procedure:

-

The phosphonate ester is suspended in concentrated HCl or HBr.

-

The mixture is heated at reflux for several hours.

-

The solvent and volatile byproducts are removed under reduced pressure to yield the crude phosphonic acid.

-

The crude product can be purified by recrystallization.

-

Experimental Protocol: McKenna Reaction (General Method)

-

Materials:

-

Diethyl (4-bromobutyl)phosphonate

-

Bromotrimethylsilane (TMSBr)

-

Methanol (B129727) or water

-

-

Procedure:

-

The phosphonate ester is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

-

TMSBr is added dropwise at room temperature.

-

The reaction is stirred for several hours.

-

The reaction is quenched by the addition of methanol or water.

-

The solvent is removed under reduced pressure to yield the phosphonic acid.

-

Purification

Crude this compound can be purified by recrystallization. The choice of solvent is critical and may require some experimentation. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly to form crystals.

Spectral Data

Table 2: Predicted and Experimental Spectral Data for Diethyl (4-bromobutyl)phosphonate

| Data Type | Predicted/Experimental Values | Source(s) |

| ¹H NMR | Resonances for the ethyl groups (δ 1.2–1.6 ppm) | [1] |

| ³¹P NMR | δ 26.6 ppm | [1] |

| Mass Spec (LC-MS) | Collision cross-section (CCS) predictions can aid in identification. | [1] |

Note: A 5 ppm upfield shift in the ³¹P NMR spectrum (from ~26.6 ppm to ~21.5 ppm) is expected upon hydrolysis of the diethyl ester to the phosphonic acid.[1]

Reactivity and Potential Applications

The chemical reactivity of this compound is defined by its two functional groups. The bromine atom is a good leaving group, making the butyl chain susceptible to nucleophilic substitution. This allows for the attachment of this molecule to other chemical entities. The phosphonic acid group can participate in coordination with metal ions and can be used to modify surfaces.

Role as a PROTAC Linker

One of the most promising applications of bifunctional molecules like this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[5]

The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the POI and the E3 ligase, which is critical for the formation of a productive ternary complex. Alkyl chains, such as the butyl chain in this compound, are common components of PROTAC linkers.

While no specific PROTAC utilizing this compound has been detailed in the literature, its structure makes it a suitable candidate for incorporation into PROTAC design. The bromo-functional end could be reacted with a POI ligand, and the phosphonic acid (or its ester) could be coupled to an E3 ligase ligand.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It may also be corrosive to metals. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container.

Conclusion

This compound is a valuable chemical building block with potential applications in diverse fields, including the development of novel therapeutics like PROTACs. This guide has summarized the currently available information on its chemical and physical properties, synthesis, and potential applications. The lack of publicly available experimental spectral data for the final compound highlights an area for future research to fully characterize this promising molecule.

References

- 1. Diethyl 4-bromobutylphosphonate (63075-66-1) for sale [vulcanchem.com]

- 2. Targeted protein degradation in hematologic malignancies: latest updates from the 2023 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the NMR Spectral Data of 4-Bromobutylphosphonic Acid

Molecular Structure

4-Bromobutylphosphonic acid is an organophosphorus compound featuring a four-carbon alkyl chain substituted with a bromine atom at one end and a phosphonic acid group at the other. This bifunctional nature makes it a valuable building block in various chemical syntheses.

Caption: Molecular structure of this compound.

Experimental Protocols

The synthesis of this compound typically involves a two-step process: the Arbuzov reaction to form diethyl (4-bromobutyl)phosphonate, followed by acidic hydrolysis to yield the final phosphonic acid.

Step 1: Synthesis of Diethyl (4-bromobutyl)phosphonate

The Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds. In this case, 1,4-dibromobutane (B41627) is reacted with an excess of triethyl phosphite (B83602). The excess of the dibromoalkane is crucial to minimize the formation of the disubstituted byproduct.

-

Materials: 1,4-dibromobutane, triethyl phosphite.

-

Procedure: A mixture of 1,4-dibromobutane (typically in large excess, e.g., 5-10 equivalents) and triethyl phosphite (1 equivalent) is heated, often under an inert atmosphere (e.g., nitrogen or argon), at a temperature ranging from 140 to 160 °C for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). After completion, the excess 1,4-dibromobutane is removed by distillation under reduced pressure. The resulting crude diethyl (4-bromobutyl)phosphonate can be further purified by vacuum distillation or column chromatography.[1]

Step 2: Hydrolysis of Diethyl (4-bromobutyl)phosphonate to this compound

The diethyl ester is hydrolyzed to the corresponding phosphonic acid using a strong acid, typically concentrated hydrochloric acid.

-

Materials: Diethyl (4-bromobutyl)phosphonate, concentrated hydrochloric acid.

-

Procedure: Diethyl (4-bromobutyl)phosphonate is refluxed with an excess of concentrated hydrochloric acid for several hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be purified by recrystallization.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: A small amount of the purified compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). A common practice for phosphonic acids is to use D₂O to observe the exchange of the acidic protons.

-

Data Acquisition: NMR spectra are recorded on a spectrometer, for instance, a Bruker WM-250 or a similar instrument. For ¹H and ¹³C NMR, spectra are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS) or the residual solvent peak. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.

Caption: A generalized workflow for an NMR experiment.

NMR Spectral Data

The following tables summarize the experimental NMR data for diethyl (4-bromobutyl)phosphonate and the estimated data for this compound. The estimations for the acid are based on the expected electronic effects of replacing the ethyl groups with protons, which would cause a slight downfield shift for the carbons closer to the phosphorus atom and a significant change in the phosphorus chemical shift.

Table 1: ¹H NMR Spectral Data

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Diethyl (4-bromobutyl)phosphonate | ~4.1 | Quintet | ~7 | O-CH₂ -CH₃ |

| ~3.4 | Triplet | ~7 | CH₂ -Br | |

| ~1.9 | Multiplet | P-CH₂-CH₂ -CH₂-CH₂-Br | ||

| ~1.8 | Multiplet | P-CH₂ -CH₂-CH₂-CH₂-Br | ||

| ~1.3 | Triplet | ~7 | O-CH₂-CH₃ | |

| This compound (Estimated) | ~3.5 | Triplet | ~7 | CH₂ -Br |

| ~2.0 | Multiplet | P-CH₂-CH₂ -CH₂-CH₂-Br | ||

| ~1.9 | Multiplet | P-CH₂ -CH₂-CH₂-CH₂-Br |

Note: The acidic protons of the phosphonic acid group are typically broad and may not be observed or may appear as a broad singlet depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

| Compound | Chemical Shift (δ, ppm) | Assignment |

| Diethyl (4-bromobutyl)phosphonate[2] | ~61.5 | O-C H₂-CH₃ |

| ~33.5 | C H₂-Br | |

| ~31.5 | P-CH₂-C H₂-CH₂-CH₂-Br | |

| ~25.0 (d, JC-P ≈ 140 Hz) | P-C H₂ | |

| ~20.0 | P-CH₂-CH₂-C H₂-CH₂-Br | |

| ~16.5 | O-CH₂-C H₃ | |

| This compound (Estimated) | ~34.0 | C H₂-Br |

| ~32.0 | P-CH₂-C H₂-CH₂-CH₂-Br | |

| ~26.0 (d, JC-P ≈ 140 Hz) | P-C H₂ | |

| ~20.5 | P-CH₂-CH₂-C H₂-CH₂-Br |

Note: The carbon directly attached to the phosphorus atom (P-CH₂) is expected to show a doublet due to one-bond coupling with the phosphorus nucleus.

Table 3: ³¹P NMR Spectral Data

| Compound | Chemical Shift (δ, ppm) | Multiplicity |

| Diethyl (4-bromobutyl)phosphonate (Estimated) | ~30 - 35 | Singlet (proton decoupled) |

| This compound (Estimated) | ~25 - 30 | Singlet (proton decoupled) |

Note: ³¹P NMR chemical shifts are sensitive to the solvent and pH. The shift for the phosphonic acid is expected to be upfield compared to its diethyl ester.

Conclusion

This technical guide provides a detailed summary of the expected NMR spectral data for this compound, based on the available data for its diethyl ester. The provided experimental protocols offer a practical approach for its synthesis and subsequent NMR analysis. The structured data tables and visualizations are intended to be a valuable resource for researchers and scientists working with this compound. It is important to note that the provided NMR data for this compound are estimations and should be confirmed by experimental analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromobutylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-bromobutylphosphonic acid. The document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for its interpretation. This guide is intended to assist researchers, scientists, and professionals in the field of drug development in the characterization of this and structurally related compounds.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will exhibit signals corresponding to the four distinct sets of protons in the butyl chain. The chemical shifts are influenced by the electronegativity of the bromine atom and the phosphonic acid group, as well as through-bond coupling to the phosphorus atom.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| P-CH ₂- (α) | 1.70 - 1.90 | Multiplet (dt) | 2H | J(Hα, Hβ) ≈ 7.5 Hz, J(Hα, P) ≈ 18.0 Hz |

| -CH ₂- (β) | 1.85 - 2.05 | Multiplet | 2H | J(Hβ, Hα) ≈ 7.5 Hz, J(Hβ, Hγ) ≈ 7.0 Hz |

| -CH ₂- (γ) | 1.95 - 2.15 | Multiplet (quintet) | 2H | J(Hγ, Hβ) ≈ 7.0 Hz, J(Hγ, Hδ) ≈ 6.8 Hz |

| -CH ₂-Br (δ) | 3.45 - 3.60 | Triplet (t) | 2H | J(Hδ, Hγ) ≈ 6.8 Hz |

| P-(OH )₂ | Variable (broad) | Singlet (broad) | 2H | - |

Note: The chemical shifts and coupling constants are estimates based on analogous structures and may vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a clean, dry NMR tube. The choice of solvent will affect the chemical shift of the exchangeable phosphonic acid protons. D₂O is a common choice for water-soluble phosphonic acids.

-

Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (B1202638) (TMS) for organic solvents, to provide a reference signal at 0.00 ppm.

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all proton signals are captured.

-

Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

Acquisition Time (aq): Set the acquisition time to be at least 2-3 seconds to ensure good digital resolution.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each peak.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of this compound.

Caption: Logical workflow for the analysis of the 1H NMR spectrum of this compound.

31P NMR of Phosphonic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy as a powerful analytical tool for the characterization and quantification of phosphonic acids. From fundamental principles to detailed experimental protocols and data interpretation, this document serves as a practical resource for scientists in academia and industry, particularly those engaged in drug development and materials science.

Introduction to ³¹P NMR Spectroscopy of Phosphonic Acids

Phosphorus-31 (³¹P) is an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. With a natural abundance of 100% and a spin quantum number of 1/2, it provides strong, sharp signals, facilitating straightforward spectral analysis.[1] The chemical environment around the phosphorus atom profoundly influences its resonance frequency, resulting in a wide chemical shift range of approximately 700 ppm, which minimizes signal overlap and aids in the identification of different phosphorus-containing species.[2]

Phosphonic acids, characterized by a direct carbon-phosphorus (C-P) bond, are a class of compounds with diverse applications, from pharmaceuticals and agrochemicals to water treatment agents and bone-targeting drugs. ³¹P NMR spectroscopy is an indispensable technique for their study, enabling structural elucidation, purity assessment, and quantitative analysis.

Principles of ³¹P NMR in the Context of Phosphonic Acids

The chemical shift (δ) in ³¹P NMR is the most informative parameter and is highly sensitive to the electronic environment of the phosphorus nucleus. For phosphonic acids, the chemical shift is influenced by several factors:

-

Oxidation State: The oxidation state of the phosphorus atom significantly impacts the chemical shift.

-

Substituents: The electronegativity and steric bulk of the substituents attached to the phosphorus atom and the carbon of the C-P bond cause predictable shifts in the resonance frequency.

-

pH and Ionization State: The protonation state of the phosphonic acid group dramatically affects the electron density around the phosphorus nucleus, leading to substantial changes in the chemical shift. This property is particularly useful for determining the pKa values of phosphonic acids and for probing the pH of biological systems.[3][4][5]

-

Solvent Effects: The choice of solvent can influence the chemical shift through interactions with the phosphonic acid.

-

Coordination to Metal Ions: The coordination of metal ions to the phosphonate (B1237965) group can lead to significant changes in the chemical shift, providing insights into metal-ligand interactions.[3]

Data Presentation: Quantitative ³¹P NMR Parameters

The following tables summarize key quantitative data for phosphonic acids and related compounds, providing a reference for spectral interpretation.

Table 1: Typical ³¹P NMR Chemical Shift Ranges of Selected Phosphorus Compounds.

| Compound Class | Structure | Typical Chemical Shift Range (ppm) |

| Phosphonic Acids | R-PO(OH)₂ | +10 to +30 |

| Phosphonate Esters | R-PO(OR')₂ | +15 to +35 |

| Bisphosphonates | (HO)₂OP-C(R)(R')-PO(OH)₂ | +10 to +25 |

| Phosphonium Salts | [R₄P]⁺ | +20 to +40 |

| Phosphine Oxides | R₃P=O | +25 to +60 |

| Phosphines | R₃P | -65 to +65 |

| Phosphite Esters | P(OR)₃ | +135 to +145 |

Note: Chemical shifts are referenced to 85% H₃PO₄ (0 ppm).

Table 2: Representative ³¹P NMR Data for Selected Phosphonic Acids.

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| Methylphosphonic acid | D₂O (basic) | ~25 | [6] |

| Phenylphosphonic acid | - | ~18 | [7] |

| Glyphosate | - | ~9 | [8] |

| Zoledronic acid | - | ~18 | [9] |

| Diethyl phosphite | CDCl₃ | ~7 | [10] |

Table 3: Typical Coupling Constants Involving ³¹P in Phosphonates.

| Coupling | Type | Typical Value (Hz) | Comments |

| ¹J(P,C) | One-bond | 120 - 180 | Large and useful for identifying direct P-C bonds. |

| ²J(P,C) | Two-bond | 5 - 20 | Can be larger than ³J(P,C). |

| ³J(P,C) | Three-bond | 0 - 15 | Shows dependence on dihedral angle. |

| ¹J(P,H) | One-bond | 600 - 700 | Observed in phosphonates with a P-H bond. |

| ²J(P,H) | Two-bond | 10 - 30 | Useful for structural assignment. |

| ³J(P,H) | Three-bond | 5 - 20 | Shows Karplus-like dependence on dihedral angle. |

Table 4: ³¹P Spin-Lattice (T₁) Relaxation Times of Selected Phosphorus Metabolites.

| Metabolite | In vivo System | T₁ (seconds) |

| Phosphocreatine | Rat Brain | ~3.0 |

| ATP (γ-phosphate) | Rat Brain | ~1.5 |

| Inorganic Phosphate (B84403) | Rat Brain | ~2.5 |

| Phosphomonoesters | Rat Brain | ~2.0 |

Note: T₁ values are field-dependent and can vary with the biological environment.

Experimental Protocols

Accurate and reproducible ³¹P NMR data acquisition relies on careful sample preparation and the selection of appropriate experimental parameters.

General Sample Preparation

-

Dissolution: Dissolve the phosphonic acid sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time, typically 5-20 mg in 0.5-0.7 mL of solvent.

-

pH Adjustment (for aqueous samples): If the pH dependence of the chemical shift is being studied, or if a specific ionization state is desired, adjust the pH of the D₂O solution using small aliquots of dilute acid (e.g., DCl) or base (e.g., NaOD).

-

Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard. The standard should be stable, have a simple ³¹P NMR spectrum that does not overlap with the analyte signals, and have a similar T₁ relaxation time. Triphenyl phosphate and methylphosphonic acid are commonly used internal standards.[2][6]

-

Transfer: Transfer the solution to a clean, dry NMR tube.

NMR Data Acquisition for Quantitative Analysis

The following is a general protocol for acquiring quantitative ³¹P NMR spectra.

-

Spectrometer Setup: Tune and match the NMR probe for the ³¹P frequency. Lock the field using the deuterium (B1214612) signal from the solvent.

-

Pulse Sequence: Use a simple pulse-acquire sequence with inverse-gated proton decoupling. This approach decouples the protons during signal acquisition to produce sharp singlets and collapses proton-phosphorus couplings, but turns off the decoupler during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[11]

-

Acquisition Parameters:

-

Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.

-

Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T₁ relaxation time of any phosphorus nucleus in the sample. This ensures complete relaxation between scans, which is crucial for accurate quantification.

-

Acquisition Time (at): Typically 1-2 seconds, ensuring good digital resolution.

-

Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio (S/N > 100:1 is recommended for good quantitative accuracy).

-

-

Data Processing:

-

Apply an exponential window function with a small line broadening factor (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the signals of interest and the internal standard. The concentration of the analyte can then be calculated based on the integral values, the known concentration of the internal standard, and the number of phosphorus nuclei contributing to each signal.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the ³¹P NMR of phosphonic acids.

Caption: pH-dependent ionization of a phosphonic acid and its effect on the ³¹P NMR chemical shift.

Caption: Experimental workflow for quantitative ³¹P NMR analysis of phosphonic acids.

Caption: Mechanism of action of glyphosate, a phosphonic acid herbicide, via inhibition of the shikimate pathway.[8][12][13][14][15]

Applications in Drug Development

³¹P NMR is a valuable tool in various stages of drug development involving phosphonic acid-based therapeutics, such as bisphosphonates used in the treatment of osteoporosis.

-

Structural Confirmation: Unambiguously confirms the synthesis of the target phosphonic acid drug and its intermediates.

-

Purity Determination: Quantifies the purity of active pharmaceutical ingredients (APIs) and detects phosphorus-containing impurities.

-

Stability Studies: Monitors the degradation of phosphonate drugs under various stress conditions.

-

Formulation Analysis: Characterizes the drug substance within a formulated product.

-

Metabolism Studies: Can be used to identify and quantify phosphorus-containing metabolites in biological samples. The reaction of an aminoalkylphosphonate with acetyl coenzyme A, for instance, can be monitored by observing the appearance of a new product peak in the ³¹P NMR spectrum.[6]

-

Target Engagement: In some cases, ³¹P NMR can be used to study the interaction of a phosphonate drug with its biological target, as changes in the chemical shift upon binding can provide information about the binding event.

Conclusion

³¹P NMR spectroscopy is a robust, reliable, and highly informative technique for the analysis of phosphonic acids. Its high sensitivity, wide chemical shift range, and the ability to perform quantitative measurements make it an indispensable tool for researchers and scientists in diverse fields. For professionals in drug development, ³¹P NMR provides critical data for structural verification, purity assessment, and stability testing of phosphonate-based drug candidates, thereby supporting the advancement of new therapeutic agents. This guide has provided the foundational knowledge and practical protocols to effectively utilize ³¹P NMR for the comprehensive study of phosphonic acids.

References

- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of methylphosphonate as a 31P NMR pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. cevs.rs.gov.br [cevs.rs.gov.br]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. Glyphosate - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the FT-IR Spectroscopy of 4-Bromobutylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-bromobutylphosphonic acid. It details the expected vibrational modes, a standardized experimental protocol for analysis, and the interpretation of spectral data. This document is intended to serve as a valuable resource for researchers utilizing FT-IR spectroscopy for the characterization of phosphonic acids and their derivatives in various scientific and industrial applications.

Introduction to FT-IR Spectroscopy of Organophosphorus Compounds

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[1][2][3] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint".[2] In the context of organophosphorus compounds like this compound, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups such as the phosphonic acid moiety (P-OH, P=O) and the alkyl bromide (C-Br).

Molecular Structure and Expected Vibrational Modes

This compound (C₄H₁₀BrO₃P) is a reactive phosphonic acid with a terminal bromine atom.[4][5] Its structure consists of a butyl chain with a phosphonic acid group at one end and a bromine atom at the other. The key functional groups that give rise to characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹) are the O-H and P=O groups of the phosphonic acid, the C-H bonds of the butyl chain, and the C-Br bond.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Data Presentation: Expected FT-IR Absorption Bands

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on established group frequencies for similar compounds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3000-2850 | C-H (alkyl) stretching | Medium to Strong | Characteristic of the butyl chain. |

| 2700-2500 | O-H (phosphonic acid) stretching | Broad, Medium | Often appears as a broad band due to hydrogen bonding. |

| 1250-1150 | P=O stretching | Strong | A prominent and characteristic peak for phosphonic acids. Its position can be influenced by hydrogen bonding. |

| 1200-900 | P-O stretching | Strong | Multiple bands may be observed in this region corresponding to symmetric and asymmetric stretching of the P-O single bonds.[6] |

| 950-850 | P-OH bending | Medium | In-plane bending of the P-O-H group. |

| 700-500 | C-Br stretching | Medium to Strong | The position of this band can vary depending on the conformation of the alkyl chain. |

Experimental Protocol

A standard and reliable method for obtaining a high-quality FT-IR spectrum of a solid sample like this compound is the potassium bromide (KBr) pellet technique.[7][8]

Materials and Equipment:

-

FT-IR Spectrometer (e.g., Bruker Tensor 27)[7]

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Infrared-grade Potassium Bromide (KBr), dried

-

This compound sample

-

Spatula

-

Analytical balance

Experimental Workflow Diagram

Caption: General experimental workflow for FT-IR analysis using the KBr pellet method.

Procedure:

-

Drying: Ensure the KBr is thoroughly dry by heating it in an oven at 105-110°C for several hours and cooling it in a desiccator. Moisture can interfere with the spectrum, particularly in the O-H stretching region.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.[7]

-

Grinding: Transfer the sample and KBr to an agate mortar and grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Collection: Acquire the FT-IR spectrum. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be collected prior to sample analysis.

-

Data Processing: Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak labeling.

An alternative method for solid samples is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.[7] The solid sample is simply placed on the ATR crystal and pressure is applied.[7] While faster, the KBr pellet method often yields higher quality spectra with better-defined peaks for pure solid samples.[7]

Interpretation of the FT-IR Spectrum

The interpretation of the FT-IR spectrum of this compound involves assigning the observed absorption bands to the specific vibrational modes of its functional groups, as outlined in the data table above. The presence of a strong, broad absorption in the 2700-2500 cm⁻¹ region, coupled with a strong band around 1250-1150 cm⁻¹, would be indicative of the phosphonic acid group. The C-H stretching bands between 3000 and 2850 cm⁻¹ confirm the presence of the alkyl chain, while a band in the 700-500 cm⁻¹ range would suggest the presence of the C-Br bond.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By understanding the expected vibrational frequencies of its key functional groups and following a standardized experimental protocol, researchers can effectively utilize this technique to confirm the identity and purity of the compound. This guide provides the foundational knowledge for the successful application of FT-IR spectroscopy in the analysis of this compound and related organophosphorus compounds.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples | MDPI [mdpi.com]

- 3. Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites | MDPI [mdpi.com]

- 4. (4-Bromobutyl)phosphonic Acid | CymitQuimica [cymitquimica.com]

- 5. (4-Bromobutyl)phosphonic Acid | Nanoporation [nanoporation.eu]

- 6. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scisoc.confex.com [scisoc.confex.com]

- 8. Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Stability of Alkylphosphonic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of alkylphosphonic acids, a class of compounds with increasing importance in materials science, surface chemistry, and as components of bioactive molecules. Understanding their behavior at elevated temperatures is critical for applications ranging from the development of robust self-assembled monolayers (SAMs) to the formulation and storage of phosphonate-containing pharmaceuticals.

Quantitative Thermal Analysis Data

Table 1: Melting Points of Selected n-Alkylphosphonic Acids

| Alkylphosphonic Acid | Alkyl Chain | CAS Number | Melting Point (°C) |

| Butylphosphonic Acid | C4 | 3321-64-0 | 98 - 102 |

| Hexylphosphonic Acid | C6 | 4721-24-8 | 97 - 103 |

| Octylphosphonic Acid | C8 | 4724-48-5 | 93 - 98 |

| Decylphosphonic Acid | C10 | 6874-60-8 | 100 - 104 |

| Dodecylphosphonic Acid | C12 | 5137-70-2 | 96 - 98 |

| Hexadecylphosphonic Acid | C16 | 4721-17-9 | Not available |

Table 2: Decomposition Temperatures of Selected Alkylphosphonic Acids from Thermogravimetric Analysis (TGA)

| Alkylphosphonic Acid | Substrate/Context | Onset Decomposition Temperature (°C) | Comments |

| Butylphosphonic Acid | On Si substrate | ~350 | Onset of decomposition and desorption. |

| Octadecylphosphonic Acid | On Titania (TiO2) | ~350 | Decomposition of the alkyl chain. |

| Phenylphosphonic Acid | On Cerium Oxide (CeO2) | ~225 | Initiation of P-C bond cleavage. |

| Aminotrimethylene Phosphonic Acid (ATMP) | Bulk material | ~500 | Onset of decomposition of the organic moiety. |

| 1-Hydroxyethylidene-1,1-diphosphonic Acid (HEDP) | Bulk material | ~210 | Destruction of the C-P bond. |

Thermal Degradation Pathways

The thermal degradation of alkylphosphonic acids can proceed through several pathways, largely dependent on the specific molecule and its environment (e.g., bulk material vs. self-assembled monolayer). The primary modes of decomposition involve cleavage of the P-C bond and fragmentation of the alkyl chain.

At elevated temperatures, the P-C bond, while generally stable, can undergo scission, leading to the formation of inorganic phosphate (B84403) species and hydrocarbon fragments.[1] Concurrently, the alkyl chain can undergo fragmentation through various radical mechanisms, particularly at higher temperatures. In the context of self-assembled monolayers on metal oxide surfaces, the P-O-metal bond is typically very robust, often stable up to 800°C. In these systems, the thermal stability is dictated by the weaker bonds within the organic backbone.[2]

Biological Relevance and Drug Development

In the realm of drug development, the phosphonate (B1237965) group is a key pharmacophore, primarily utilized as a stable isostere of the phosphate group.[3][4] The P-C bond in phosphonates is resistant to enzymatic cleavage by phosphatases, which readily hydrolyze the P-O bond of phosphates. This enhanced stability is a crucial attribute for drugs that target phosphate-binding sites in enzymes.[5]

Alkylphosphonic acids and their derivatives, particularly bisphosphonates, are known to act as potent inhibitors of enzymes involved in phosphate metabolism. A prominent example is their inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[3] By inhibiting FPPS, bisphosphonates disrupt the prenylation of small GTP-binding proteins that are essential for osteoclast function, leading to apoptosis and a reduction in bone resorption. This mechanism of action forms the basis for the clinical use of bisphosphonates in the treatment of osteoporosis and other bone-related diseases.[3][6]

While simple alkylphosphonic acids are not typically associated with specific signaling pathways in the same way as, for example, kinase inhibitors, their role as enzyme inhibitors highlights their potential in modulating biological processes. The stability and structural mimicry of the phosphonate group make it a valuable tool in the design of therapeutic agents that can effectively and durably interact with phosphate-recognizing enzymes.

Experimental Protocols

A thorough understanding of the thermal stability of alkylphosphonic acids relies on precise and well-controlled experimental methodologies. The following sections detail the standard protocols for the key analytical techniques used in this field.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is the primary technique for determining the decomposition temperature and thermal stability of materials by measuring the change in mass as a function of temperature.

Objective: To determine the onset of decomposition, temperature of maximum weight loss, and residual mass of alkylphosphonic acids.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the alkylphosphonic acid powder into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Set the temperature program:

-

Equilibrate at a starting temperature (e.g., 30°C) for 5-10 minutes.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).

-

-

-

Data Acquisition:

-

Record the sample mass, temperature, and time throughout the experiment.

-

The output is a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

-

-

Data Analysis:

-

Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the steepest mass loss slope.

-

Identify the temperature of maximum decomposition rate (Tmax) from the peak of the DTG curve.

-

Calculate the percentage of residual mass at the final temperature.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions such as melting and crystallization.

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHf) of alkylphosphonic acids.

Instrumentation: A differential scanning calorimeter with a temperature-controlled furnace and sensitive heat flow sensors.

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the alkylphosphonic acid powder into a DSC pan (typically aluminum).

-

Hermetically seal the pan to prevent sublimation or evaporation.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program:

-

Equilibrate at a starting temperature (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point.

-

Hold at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating scan using the same parameters.

-

-

-

Data Acquisition:

-

Record the differential heat flow between the sample and reference as a function of temperature.

-

-

Data Analysis:

-

Analyze the thermogram from the second heating scan to ensure a consistent thermal history.

-

Determine the melting point (Tm) as the peak temperature of the endothermic melting event.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a material by thermally decomposing it and analyzing the volatile fragments.

Objective: To identify the volatile products generated during the thermal decomposition of alkylphosphonic acids.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation:

-

Place a small amount of the alkylphosphonic acid (typically in the microgram range) into a pyrolysis sample cup or tube.

-

-

Instrument Setup:

-

Insert the sample into the pyrolysis unit, which is directly connected to the GC injection port.

-

Set the pyrolysis temperature. This can be a single high temperature (e.g., 600°C) for flash pyrolysis or a programmed ramp to study the evolution of different products at different temperatures.

-

Set the GC-MS conditions:

-

GC: Select an appropriate capillary column (e.g., a non-polar or mid-polar column) and set a temperature program to separate the pyrolysis products.

-

MS: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 35-550).

-

-

-

Data Acquisition:

-

Initiate the pyrolysis, which rapidly heats the sample and introduces the volatile fragments into the GC column.

-

The separated compounds are then detected by the mass spectrometer.

-

-

Data Analysis:

-

Identify the individual pyrolysis products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

-

Relate the identified products to the original structure of the alkylphosphonic acid to elucidate the degradation pathways.

-

References

- 1. Adsorption and Thermal Stability of Phenylphosphonic Acid on Cerium Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tainstruments.com [tainstruments.com]

- 3. Thermal stability and ordering study of long- and short-alkyl chain phosphonic acid multilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and quantification of plastic additives using pyrolysis-GC/MS: A review [inis.iaea.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]

Crystal Structure of Organophosphonic Acids: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Crystalline Organophosphonic Acids

Organophosphonic acids, organic derivatives of phosphonic acid with the general formula R−PO(OH)₂, are a cornerstone in medicinal chemistry and materials science.[1] Their structural analogy to phosphates and bioisosteric relationship with carboxylic acids make them potent enzyme inhibitors, antiviral agents, and bone-targeting drugs.[1] In materials science, their robust coordination chemistry and propensity for forming ordered, self-assembling supramolecular structures are exploited in the development of metal-organic frameworks (MOFs), hybrid materials, and functionalized surfaces.[2][3]

The function of these molecules is intrinsically linked to their three-dimensional structure. Understanding the crystal structure—the precise arrangement of molecules in a solid-state lattice—is paramount for rational drug design, controlling the properties of advanced materials, and ensuring the stability and efficacy of pharmaceutical formulations. The phosphonic acid moiety, with its capacity for strong and directional hydrogen bonding, dictates the formation of intricate and predictable supramolecular architectures.[2][4]

This technical guide provides an in-depth exploration of the core principles governing the crystal structure of organophosphonic acids. It details the key molecular features, summarizes crystallographic data for representative compounds, outlines the experimental protocol for structure determination, and illustrates the logical relationships that govern crystal packing.

Core Molecular and Supramolecular Features

The crystal structures of organophosphonic acids are primarily governed by the geometry and hydrogen-bonding capabilities of the phosphonic acid functional group.

The Phosphonic Acid Functional Group

The defining feature is a phosphorus atom bonded to one organic group (R), one phosphoryl oxygen (P=O), and two hydroxyl groups (P-OH).[2] This arrangement results in a distorted tetrahedral geometry around the phosphorus center.[4] In the solid state, the P=O bond is characteristically shorter than the two P-OH single bonds, a distinction that is crucial for its role in hydrogen bonding.[4]

The Central Role of Hydrogen Bonding

The phosphonic acid group is a versatile participant in hydrogen bonding, acting as both a proton donor (from the two P-OH groups) and a proton acceptor (at the phosphoryl oxygen).[5] This dual nature drives the formation of extensive, highly organized hydrogen-bonded networks that are the defining feature of their crystal packing.[2][4] These interactions are significantly stronger than those found in analogous carboxylic acids.

Commonly observed hydrogen bond motifs include:

-

Chains: Molecules link head-to-tail to form one-dimensional chains.

-

Sheets: Chains are further interconnected to form two-dimensional layers.[6]

-

Ladder-like Structures: Two parallel chains are cross-linked by hydrogen bonds, forming robust, ladder-like motifs.[6]

The specific motif adopted depends on factors such as the steric bulk and electronic properties of the organic 'R' group and the presence of other functional groups or co-crystallized molecules (e.g., water, amines).[5][7]

Quantitative Crystallographic Data

The precise geometry of organophosphonic acids in the solid state is determined through single-crystal X-ray diffraction. The following tables summarize key structural parameters for several foundational organophosphonic acids.

Table 1: Selected Bond Lengths and Angles

| Compound | P=O Bond (Å) | Avg. P-OH Bond (Å) | P-C Bond (Å) | Avg. O-P-O Angle (°) |

| Methylphosphonic Acid | 1.499 | 1.544 | 1.759 | 112.9 |

| Phenylphosphonic Acid | 1.480 (calc.) | - | - | - |

Data for Methylphosphonic Acid sourced from[4]. Phenylphosphonic Acid P=O bond length is a calculated value from[8]. Experimental data for Phenylphosphonic Acid is available from the CCDC under deposition number 169267.[2][8]

Table 2: Unit Cell Parameters for Selected Organophosphonic Acids

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Phenylphosphonic Acid | C₆H₇O₃P | Monoclinic | P2₁/c | 10.05 | 5.92 | 11.93 | 90 | 102.1 | 90 |

| (Aminomethyl)phosphonic Acid | CH₆NO₃P | Orthorhombic | Pbca | 9.59 | 9.99 | 9.60 | 90 | 90 | 90 |

| Ethylphosphonic Acid | C₂H₇O₃P | - | - | - | - | - | - | - | - |

Unit cell parameters are representative and can vary with polymorphism and experimental conditions. Data sourced from CCDC 169267 for Phenylphosphonic Acid[2] and from relevant crystallographic databases for (Aminomethyl)phosphonic Acid.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a systematic process that transforms a macroscopic crystal into a detailed atomic-level model.[5] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose.

Detailed Methodologies

-

Crystal Growth & Preparation :

-

Objective : To obtain a high-quality, single crystal free of defects, typically 0.1-0.3 mm in size.[5]

-

Protocol : High-purity organophosphonic acid is dissolved in a suitable solvent or solvent system to create a saturated or supersaturated solution. Common methods to induce crystallization include:

-

Slow Evaporation : The solvent is allowed to evaporate slowly from the solution over days or weeks.

-

Vapor Diffusion : A solution of the compound is placed in a sealed container with a second, more volatile solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solution, reducing the compound's solubility and promoting crystal growth.

-

Cooling : The saturated solution is cooled slowly, as solubility typically decreases with temperature.

-

-

-

Crystal Mounting and Data Collection :

-

Objective : To mount a selected crystal on the diffractometer and collect a complete set of diffraction data.[6]

-

Protocol :

-

A suitable crystal is identified under a microscope and carefully mounted on a glass fiber or loop.[6]

-

The mounted crystal is placed on a goniometer head in the diffractometer and often cooled under a stream of liquid nitrogen (e.g., to 100 K) to minimize thermal vibrations of the atoms.[1]

-

A monochromatic X-ray beam (e.g., from a Copper or Molybdenum source) is directed at the crystal.[6]

-

The crystal is rotated, and the instrument records a series of diffraction patterns, capturing the intensity and position of thousands of diffracted X-ray reflections from all possible crystal orientations.[6]

-

-

-

Structure Solution and Refinement :

-

Objective : To convert the raw diffraction data into a chemically sensible 3D model of the atomic arrangement.

-

Protocol :

-

Data Reduction : The raw data is processed to determine the dimensions of the unit cell and the symmetry (space group) of the crystal. The intensity of each reflection is integrated and corrected for experimental factors.[9]

-

Structure Solution : This is the most critical computational step. The "phase problem" is solved using methods like direct methods or the Patterson function to generate an initial electron density map.[1] This map reveals the positions of the atoms in the unit cell.

-

Structure Refinement : An iterative least-squares process refines the initial atomic positions, bond lengths, angles, and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[1] The quality of the final model is assessed using metrics like the R-factor.

-

-

Factors Influencing Crystal Packing

The supramolecular assembly of organophosphonic acids is not random; it is a logical consequence of the molecule's intrinsic chemical information. The organic R-group plays a pivotal role in modulating the hydrogen-bonding network.

-

Steric Hindrance : Bulky R-groups can sterically hinder the formation of dense 2D sheets, favoring the formation of 1D chains or more complex 3D arrangements.

-

π-π Stacking : Aromatic R-groups, such as in phenylphosphonic acid, can introduce stabilizing π-π stacking interactions between adjacent molecules, influencing the overall packing arrangement.

-

Additional Functional Groups : The presence of other hydrogen-bonding groups (e.g., amines, carboxylic acids) on the R-group can compete with or complement the primary phosphonic acid interactions, leading to more intricate and often charge-assisted hydrogen bonding networks.[5]

Conclusion

The crystal structures of organophosphonic acids are elegant examples of molecular self-assembly, dictated primarily by strong, directional hydrogen bonds mediated by the phosphonic acid group. A thorough understanding of these structures, gained through meticulous experimental work like single-crystal X-ray diffraction, is indispensable for professionals in drug development and materials science. By correlating molecular features with solid-state packing, researchers can better predict and control the physical and chemical properties of these versatile compounds, paving the way for the design of more effective pharmaceuticals and novel functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. ethylphosphonic acid [stenutz.eu]

- 3. lookchem.com [lookchem.com]

- 4. Ethylphosphonic acid | C2H7O3P | CID 204482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aminomethylphosphonic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural Diversity, Thermal, and Semiconducting Characteristics of Two N,N′-bis(phosphonomethyl)-1,4,5,8-Naphthalenediimide-Based Compounds | MDPI [mdpi.com]

- 8. Item - Chemical structure of glyphosate, its metabolitesâaminomethylphosphonic acid (AMPA), methylphosphonic acid and impuritiesâN-(phosphonomethyl)iminodiacetic acid (PMIDA), N-methylglyphosate, hydroxymethylphosphonic acid and bis-(phosphonomethyl)amine. - Public Library of Science - Figshare [plos.figshare.com]

- 9. pubs.rsc.org [pubs.rsc.org]

Purity Analysis of 4-Bromobutylphosphonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of 4-Bromobutylphosphonic acid, a key intermediate in various chemical syntheses. This document outlines potential impurities, detailed analytical methodologies, and data interpretation strategies to ensure the quality and consistency of this compound used in research and development.

Introduction to this compound

This compound (CAS No: 1190-14-3) is a bifunctional molecule containing both a terminal bromine atom and a phosphonic acid moiety. This structure makes it a versatile reagent in organic synthesis, particularly for the introduction of phosphonate (B1237965) groups onto other molecules, which is of interest in the development of pharmaceuticals and materials science. Given its reactive nature, a thorough understanding of its purity profile is critical for its effective application.

Key Properties:

| Property | Value |

| Molecular Formula | C4H10BrO3P |

| Molecular Weight | 217.00 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (Typical) | >98.0% (by Titration)[1][2] |

Potential Impurities in this compound

The impurity profile of this compound is primarily influenced by its synthetic route. A common method for its preparation involves the Arbuzov reaction between 1,4-dibromobutane (B41627) and a trialkyl phosphite (B83602) (e.g., triethyl phosphite) to form a phosphonate ester, followed by hydrolysis to the phosphonic acid.

Based on this synthetic pathway, the following impurities can be anticipated:

-

Process-Related Impurities:

-

Starting Materials: Unreacted 1,4-dibromobutane and triethyl phosphite.

-

Intermediates: Diethyl 4-bromobutylphosphonate (the unhydrolyzed ester).

-

By-products: 1,4-bis(diethylphosphono)butane, resulting from the reaction of both bromine atoms of 1,4-dibromobutane.[3] Phosphoric acid from hydrolysis of any unreacted phosphite.

-

-

Degradation Products:

-

While specific degradation pathways for this compound are not extensively documented, haloalkylphosphonic acids can undergo hydrolysis or elimination reactions under certain conditions (e.g., high pH, elevated temperature). Microbial degradation can also be a factor in non-sterile environments.[4][5]

-

The following diagram illustrates the potential formation of process-related impurities during the synthesis of this compound.

Caption: Potential impurity formation pathway in the synthesis of this compound.

Analytical Methodologies for Purity Assessment

A multi-faceted approach is recommended for the comprehensive purity analysis of this compound, combining a quantitative assay of the bulk material with sensitive techniques for the detection and quantification of impurities.

The following diagram outlines a general workflow for the purity analysis.

Caption: General workflow for the purity analysis of this compound.

Neutralization Titration (Bulk Purity Assay)

Neutralization titration is a robust and widely used method for determining the overall purity of this compound, which is a dibasic acid.

Experimental Protocol:

-

Preparation of Titrant: Prepare and standardize a 0.1 M solution of sodium hydroxide (B78521) (NaOH).

-

Sample Preparation: Accurately weigh approximately 100-150 mg of this compound into a beaker and dissolve in 50 mL of deionized water.

-

Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution. Monitor the pH of the solution using a calibrated pH meter.

-

Endpoint Determination: Determine the two equivalence points from the titration curve. The second equivalence point is typically used for the purity calculation as it provides a more distinct inflection point.

-

Calculation: Calculate the purity of this compound based on the volume of NaOH consumed to reach the second equivalence point, the molarity of the NaOH solution, and the initial weight of the sample.

Quantitative Data Summary:

| Parameter | Typical Value/Range |

| Titrant Concentration | 0.1 M NaOH |

| Sample Weight | 100-150 mg |

| Expected Purity | >98.0% |

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a powerful technique for separating and quantifying polar, non-volatile impurities. Due to the high polarity of phosphonic acids, specialized columns and mobile phases are often required.

Experimental Protocol (General Method):

-

Instrumentation: An HPLC system equipped with a UV detector and preferably a mass spectrometer (MS) for peak identification.

-

Column: A polar-modified C18 column or a mixed-mode column (e.g., reversed-phase/anion-exchange) is recommended for good retention and peak shape. Columns with low metal content, such as those with MaxPeak High Performance Surfaces, can minimize peak tailing for phosphonic acids.[6]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) for non-chromophoric impurities. MS detection provides mass information for peak identification.

-

Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition.

Data Presentation:

| Impurity | Retention Time (Approx.) | Detection Method |

| This compound | Varies with method | UV, MS |

| Diethyl 4-bromobutylphosphonate | Later than parent acid | UV, MS |

| 1,4-bis(diethylphosphono)butane | Later than ester | UV, MS |

| 1,4-dibromobutane | Varies (may require GC) | MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the structural elucidation of the final product and the identification of phosphorus-containing impurities. 1H, 13C, and particularly 31P NMR are highly informative.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: Deuterated water (D2O) or deuterated methanol (B129727) (CD3OD).

-

31P NMR: This is a key experiment for identifying different phosphorus environments. The 31P nucleus has 100% natural abundance and a wide chemical shift range, allowing for clear distinction between the desired product and phosphorus-containing impurities.[7][8] Spectra are typically recorded with proton decoupling. The chemical shift is referenced to 85% phosphoric acid at 0 ppm.[7][8]

-

1H NMR: Provides information on the proton environment and can be used to detect and quantify both phosphorus-containing and other organic impurities.

-

13C NMR: Confirms the carbon skeleton of the molecule.

Data Interpretation:

-

The 31P NMR spectrum of pure this compound should show a single major peak.

-

The presence of other peaks in the 31P NMR spectrum would indicate phosphorus-containing impurities such as the unhydrolyzed phosphonate ester or the di-substituted by-product.

-